N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a thioxanthene core, a benzodioxine ring, and a sulfonamide group, which collectively contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. One common approach is the aza-Michael addition reaction, where a poly(amido amine) reacts with N,N’-methylene bisacrylamide to form a thioxanthone-functionalized initiator . This initiator is then used in further reactions to produce the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The thioxanthene core can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioxanthene derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thioxanthene derivatives.
Scientific Research Applications
N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has several scientific research applications:
Chemistry: Used as a photoinitiator in photopolymerization reactions under LED exposure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced polymeric materials and coatings.
Mechanism of Action
The mechanism of action of N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its ability to absorb light and generate reactive radicals. These radicals can initiate polymerization reactions or interact with biological molecules, leading to various effects. The molecular targets and pathways involved include the formation of radical intermediates and subsequent reactions with substrates.
Comparison with Similar Compounds
Similar Compounds
N-(9-oxo-9H-thioxanthen-2-yl)acrylamide: Another thioxanthene derivative used as a photoinitiator.
Thioxanthone derivatives: Compounds with similar photoinitiating properties.
Uniqueness
N-(9-oxo-9H-thioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a thioxanthene core, benzodioxine ring, and sulfonamide group, which collectively enhance its photoinitiating efficiency and versatility in various applications.
Properties
Molecular Formula |
C21H15NO5S2 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-(9-oxothioxanthen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C21H15NO5S2/c23-21-15-3-1-2-4-19(15)28-20-8-5-13(11-16(20)21)22-29(24,25)14-6-7-17-18(12-14)27-10-9-26-17/h1-8,11-12,22H,9-10H2 |
InChI Key |
DNGWYYJTKICXEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)SC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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